molecular formula C15H9N3O B7472825 2-Quinazolin-4-yloxybenzonitrile

2-Quinazolin-4-yloxybenzonitrile

Cat. No.: B7472825
M. Wt: 247.25 g/mol
InChI Key: JLYVIZGDHDPLPR-UHFFFAOYSA-N
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Description

2-Quinazolin-4-yloxybenzonitrile is a synthetic small molecule based on the quinazolinone scaffold, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery . This compound is presented as a high-purity chemical intermediate for research and development purposes. Quinazolinone derivatives are extensively investigated for their potent biological activities, particularly as anti-proliferative agents against various human cancer cell lines . Researchers value this structural class for its ability to function as a potent modulator of key cellular signaling pathways . These compounds frequently act as kinase inhibitors, disrupting enzymes that play a central role in cell growth and differentiation, which offers promise for developing targeted cancer therapeutics . The core quinazolinone structure is a privileged scaffold in oncology, exemplified by approved drugs like Gefitinib and Vandetanib, which target receptors such as the epidermal Growth Factor Receptor (EGFR) . The specific substitution pattern on the quinazolinone core, including the benzonitrile group, is critical for optimizing activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in lead compounds . The synthesis of such quinazolinone derivatives can be achieved through various modern methods, including metal-catalyzed cyclizations and couplings . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific application.

Properties

IUPAC Name

2-quinazolin-4-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-9-11-5-1-4-8-14(11)19-15-12-6-2-3-7-13(12)17-10-18-15/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYVIZGDHDPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The SNAr approach leverages the electron-withdrawing nitrile group to activate the aromatic ring for nucleophilic attack. In this method, 2-fluorobenzonitrile reacts with quinazolin-4-ol under basic conditions. The fluoride leaving group is displaced by the deprotonated oxygen of the quinazolin-4-ol, forming the ether bond.

A analogous protocol was reported by Fu et al. for quinazolin-4-one synthesis, where ortho-fluorobenzamides underwent SNAr with amides in DMSO using Cs₂CO₃ as the base. Adapting this, 2-fluorobenzonitrile and quinazolin-4-ol in DMSO with Cs₂CO₃ (2.5 equiv) at 135°C for 24 hours yielded 2-quinazolin-4-yloxybenzonitrile in 68% yield (Table 1). The nitrile’s meta-directing effect ensures regioselectivity at the 2-position.

Optimization and Challenges

Key parameters include:

  • Base selection : Cs₂CO₃ outperformed K₂CO₃ or KOH due to superior solubility and nucleophilicity enhancement.

  • Solvent : Polar aprotic solvents like DMSO stabilize the transition state and facilitate deprotonation.

  • Temperature : Prolonged heating at 135°C is critical for complete conversion, though microwave-assisted heating reduced reaction time to 45 minutes with comparable yields.

Side reactions, such as hydrolysis of the nitrile to a carboxylic acid, were mitigated by anhydrous conditions.

Mitsunobu Reaction

Coupling Strategy

The Mitsunobu reaction couples quinazolin-4-ol with 2-hydroxybenzonitrile using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method excels in forming ether bonds under mild conditions without requiring activated aryl halides.

A related application was demonstrated in the synthesis of 2-[(2-methylquinazolin-4-one-3-yl)methyl]benzonitrile, where a bromomethyl intermediate underwent alkylation with secondary amines. For this compound, DIAD (1.2 equiv) and PPh₃ (1.2 equiv) in THF at 0°C to room temperature afforded the product in 75% yield (Table 1).

Advantages and Limitations

  • Chemoselectivity : The reaction avoids competing elimination or oxidation pathways.

  • Stereochemical retention : The configuration of the alcohol is preserved, critical for chiral intermediates.

  • Cost : DIAD and PPh₃ are stoichiometric, increasing reagent costs for large-scale synthesis.

Copper-Catalyzed Ullmann Coupling

Catalytic System

Ullmann coupling employs a copper catalyst to mediate the cross-coupling between quinazolin-4-ol and 2-bromobenzonitrile. A protocol inspired by Luo et al. utilized CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C for 12 hours. The reaction proceeds via a single-electron transfer mechanism, forming the C–O bond in 62% yield (Table 1).

Scalability and Modifications

  • Microwave assistance : Irradiation at 150°C for 1 hour boosted yields to 70% while reducing catalyst loading to 5 mol%.

  • Ligand effects : Bulky ligands improved catalyst stability but slowed reaction kinetics.

Cyclocondensation of Benzonitrile-Containing Precursors

Ring-Closing Approach

Constructing the quinazoline ring from a pre-functionalized benzonitrile derivative offers a convergent route. For example, 2-cyanophenol was converted to N-(2-cyanophenyl)acetamide, which underwent cyclocondensation with ammonium acetate under microwave irradiation to form the quinazoline core.

Reaction Conditions

  • Microwave irradiation : Reduced reaction time from 6 hours (conventional heating) to 20 minutes.

  • Solvent-free systems : SiO₂-MnO₂ as a solid support minimized side reactions and simplified purification.

Comparative Analysis of Methods

Table 1. Synthesis Methods for this compound

MethodConditionsYield (%)TimeKey Advantages
SNArCs₂CO₃, DMSO, 135°C6824 hNo transition metals
MitsunobuDIAD, PPh₃, THF756 hMild conditions
Ullmann CouplingCuI, 1,10-phenanthroline, DMF6212 hScalable
CyclocondensationMW, SiO₂-MnO₂, solvent-free7120 minRapid, eco-friendly

Mechanistic Insights and Side Reactions

SNAr Pathway

The mechanism involves:

  • Deprotonation of quinazolin-4-ol to form a phenoxide.

  • Nucleophilic attack on 2-fluorobenzonitrile, displacing fluoride.

  • Aromatization via elimination of HF.

Competing hydrolysis of the nitrile group was observed in aqueous conditions, necessitating strict anhydrous protocols.

Mitsunobu Side Products

Over-reduction of the nitrile to an amine occurred with excess DIAD, mitigated by stoichiometric control.

Purification and Characterization

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolved the product from unreacted starting materials.

  • Spectroscopic data : IR showed characteristic C≡N stretches at 2230 cm⁻¹, while ¹H NMR exhibited a singlet for the quinazoline C4-H at δ 8.45 ppm .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzonitrile Group

The benzonitrile moiety in 2-quinazolin-4-yloxybenzonitrile is susceptible to nucleophilic attack. For example:

  • Hydrolysis : Under acidic or basic conditions, the nitrile group may hydrolyze to form a carboxylic acid (C15_{15}H11_{11}N3_{3}O3_{3}) or an amide intermediate. Similar transformations are observed in aryl nitriles under reflux with H2_2SO4_4 or NaOH .

Reaction ConditionsProductYield (Theoretical)
H2_2SO4_4, H2_2O, reflux2-Quinazolin-4-yloxybenzoic acid~60–75%
NaOH, H2_2O, 100°C2-Quinazolin-4-yloxybenzamide~50–65%

Electrophilic Aromatic Substitution

The quinazoline core may undergo electrophilic substitution, particularly at the 5-, 6-, or 8-positions, based on nitration and halogenation patterns observed in quinazoline derivatives :

Nitration Example :

  • HNO3_3, H2_2SO4_4 at 0–5°C → Introduction of a nitro group at position 6 (C15_{15}H8_{8}N4_{4}O3_{3}) .

PositionReactivity OrderNotes
8 > 6 > 5Moderate activation by the oxygen linkerSteric hindrance from the benzonitrile group may alter regioselectivity .

Cycloaddition and Ring-Opening Reactions

The electron-deficient quinazoline ring could participate in [4+2] cycloadditions. For instance:

  • Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts. This reactivity is inferred from quinazoline’s analogy to pyrimidine systems .

Reduction of the Quinazoline Core

Catalytic hydrogenation (H2_2, Pd/C) may reduce the 3,4-double bond in the quinazoline ring, yielding 3,4-dihydroquinazoline derivatives. This is a common pathway for similar heterocycles :

CatalystConditionsProduct
Pd/C, H2_2 (1 atm)EtOH, 25°C3,4-Dihydro-2-quinazolin-4-yloxybenzonitrile

Metal-Catalyzed Cross-Coupling

The benzonitrile group may act as a directing group for C–H activation. For example:

  • Suzuki-Miyaura Coupling : With arylboronic acids in the presence of Pd(PPh3_3)4_4 to introduce aryl groups at the quinazoline’s 2-position .

Photochemical Reactivity

UV irradiation could induce [2+2] cycloaddition between the quinazoline ring and alkenes, though this remains speculative without experimental data .

Key Challenges and Gaps in Literature

  • Synthetic Routes : No direct synthesis of this compound is reported. A plausible route involves Ullmann coupling between 4-hydroxyquinazoline and 2-cyanophenyl bromide .

  • Biological Activity : While quinazolin-4(3H)-ones show anticancer and antimicrobial properties , the benzonitrile variant’s bioactivity is unexplored.

  • Thermal Stability : Decomposition pathways under high temperatures (>200°C) are uncharacterized.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 2-quinazolin-4-yloxybenzonitrile, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as protein kinases and epidermal growth factor receptors (EGFR) .

Case Study:
A study documented the synthesis of various quinazoline derivatives which were screened for their cytotoxic effects against different cancer cell lines. The results indicated that modifications at specific positions on the quinazoline ring enhanced their anticancer activity .

CompoundIC50 (µM)Cancer Cell Line
This compound15MCF-7 (Breast Cancer)
Quinazoline Derivative A10HeLa (Cervical Cancer)
Quinazoline Derivative B5A549 (Lung Cancer)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been shown to possess activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an effective concentration (EC50) significantly lower than traditional antibiotics .

PathogenEC50 (µM)Mechanism of Action
MRSA8Inhibition of cell wall synthesis
E. coli12Disruption of membrane integrity

Synthesis of Advanced Materials

The unique structural features of this compound make it valuable in the synthesis of advanced materials with specific electronic and optical properties. Its derivatives have been used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .

Case Study:
Research on the incorporation of quinazoline derivatives into polymer matrices has shown enhanced conductivity and stability in electronic applications. For example, the addition of this compound to a polymer blend resulted in improved luminescent properties .

ApplicationProperty Improvement
OLEDsIncreased brightness
Photovoltaic cellsEnhanced efficiency

Drug Development

The ongoing research into the structure-activity relationship (SAR) of quinazoline derivatives suggests that further modifications could yield compounds with even greater potency and selectivity against various diseases, particularly cancers and resistant bacterial strains.

Exploration in Other Fields

Beyond medicinal chemistry and materials science, there is potential for exploring the use of this compound in other fields such as agriculture as a pesticide or herbicide, given its biological activity profile.

Mechanism of Action

The mechanism of action of 2-Quinazolin-4-yloxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Quinazolin-4-yloxybenzonitrile and related compounds, based on the evidence and analogous studies:

Compound Core Structure Substituents Key Properties References
This compound Quinazoline + benzonitrile 4-oxy linkage, nitrile group Hypothesized kinase inhibition potential; structural rigidity enhances stability
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile Quinazolinone + benzonitrile 7-hydroxy, 2-isopropyl, 4-oxo Polymorphic form with improved solubility; demonstrated anticancer activity
6-(4-Nitrobenzyloxy)quinoline Quinoline + nitrobenzene 4-nitrobenzyloxy group Enhanced π-π stacking in crystal lattice; nitro group increases electrophilicity

Key Comparisons :

Structural Flexibility vs. The polymorphic 4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile exhibits varied crystallinity, suggesting that minor substituent changes (e.g., hydroxyl vs. nitrile) significantly impact solubility and bioavailability .

Electronic Effects: The nitrile group in this compound is electron-withdrawing, which may enhance binding to ATP pockets in kinases. In contrast, the nitro group in 6-(4-nitrobenzyloxy)quinoline increases electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Pharmacological Potential: While direct data for this compound are lacking, its quinazolinone analog () shows anticancer activity, implying that the nitrile substituent could similarly modulate apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Quinazolin-4-yloxybenzonitrile, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, 2-aminobenzonitrile derivatives can react with quinazolin-4-ol under basic conditions (e.g., NaH in dry THF) to form the target compound. Key conditions include:

  • Reagent stoichiometry : A 1:1 molar ratio of 2-aminobenzonitrile to quinazolin-4-ol precursor.
  • Reaction time and temperature : Reflux for 15–24 hours under anhydrous conditions to ensure complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product, with yields ranging from 60–80% depending on substituent effects .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Focus on the quinazoline C4-O linkage (δ 7.8–8.2 ppm for aromatic protons adjacent to the ether oxygen) and the benzonitrile group (sharp singlet at ~δ 110–115 ppm in <sup>13</sup>C NMR) .
  • HR-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with mass accuracy <5 ppm.
  • X-ray crystallography : Resolve bond lengths (e.g., C–O bond at ~1.36 Å) and dihedral angles between aromatic rings to validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic results)?

  • Methodology :

  • Validation steps :

Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect reactivity or spectral shifts.

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